molecular formula C14H25N3O3 B374000 1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone

1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone

Cat. No.: B374000
M. Wt: 283.37g/mol
InChI Key: ZCHKKSXBFHZTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone typically involves a multi-step process. One common method includes the reaction of 2-pyrrolidinone with 1-(2-chloroethyl)-4-(2-ethoxyethyl)piperazine under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity. This inhibition can lead to various physiological effects, such as the reduction of elevated glucose and triglyceride levels .

Comparison with Similar Compounds

1-{2-[4-(2-ethoxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be compared with other pyrrolidin-2-one derivatives, such as:

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37g/mol

IUPAC Name

1-[2-[4-(2-ethoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one

InChI

InChI=1S/C14H25N3O3/c1-2-20-11-10-15-6-8-16(9-7-15)14(19)12-17-5-3-4-13(17)18/h2-12H2,1H3

InChI Key

ZCHKKSXBFHZTRD-UHFFFAOYSA-N

SMILES

CCOCCN1CCN(CC1)C(=O)CN2CCCC2=O

Canonical SMILES

CCOCCN1CCN(CC1)C(=O)CN2CCCC2=O

Origin of Product

United States

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